2-Fluoro-6-methoxy-4-phenylpyridine
Description
2-Fluoro-6-methoxy-4-phenylpyridine is a fluorinated pyridine derivative characterized by substituents at the 2-, 4-, and 6-positions of the pyridine ring. The 2-position features a fluorine atom, the 6-position a methoxy group (-OCH₃), and the 4-position a phenyl group. Pyridine-containing compounds are widely studied for their pharmaceutical applications, including antifungal, antiarrhythmic, and anticancer activities .
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-4-phenylpyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-12-8-10(7-11(13)14-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
BVGFICBOBVVVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chloro-6-methoxy-4-phenylpyridine, is treated with a fluorinating agent like potassium fluoride under appropriate conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxy-4-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
2-Fluoro-6-methoxy-4-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-4-phenylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Fluoro-6-methoxy-4-phenylpyridine with structurally analogous pyridine derivatives, focusing on substituent effects, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity (compared to chlorine in ’s compound) may enhance binding affinity in biological targets while reducing metabolic degradation . Methoxy vs. Ethoxy: The methoxy group in 2-Fluoro-6-methoxy-4-phenylpyridine offers moderate polarity, balancing solubility and membrane permeability, whereas ethoxy groups (as in ’s compound) increase lipophilicity . Phenyl vs. Cyano: The 4-phenyl group in the target compound contributes to π-π stacking interactions, while cyano substituents (e.g., ) enhance reactivity in nucleophilic additions .
Biological Activity :
- Fluorinated pyridines (e.g., ’s fused-ring derivative) are prioritized in drug discovery for their metabolic stability and target selectivity. The target compound’s fluorine and methoxy groups may synergize to optimize pharmacokinetics .
- Antifungal activity in ’s ethoxy-substituted compound suggests that electron-withdrawing groups (e.g., F, CN) at specific positions enhance bioactivity .
Safety and Handling :
- Compounds with aryl halides (e.g., 4-chlorophenyl in ) or nitriles () require stringent safety measures, whereas methoxy- and phenyl-substituted derivatives (e.g., ) pose fewer acute risks but necessitate fire-safety protocols .
Synthetic Utility :
- The target compound’s synthesis may involve cross-coupling reactions (e.g., Suzuki-Miyaura for phenyl introduction) or nucleophilic substitution for fluorine/methoxy groups, similar to methods in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
